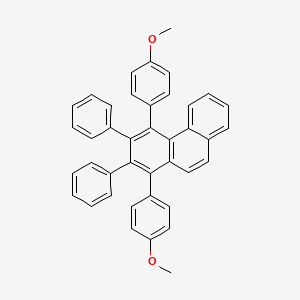
1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene is a complex organic compound characterized by its phenanthrene core substituted with methoxyphenyl and diphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.
Substitution Reactions: The introduction of methoxyphenyl and diphenyl groups is achieved through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and are carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced phenanthrene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenanthrene core, modifying its properties and reactivity.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: AlCl3 as a catalyst for electrophilic substitution, NaNH2 for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrophenanthrene derivatives.
科学的研究の応用
1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene has several scientific research applications:
Materials Science: The compound’s unique structural properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Its potential biological activity is being explored for the development of new pharmaceuticals, particularly in the treatment of cancer and neurological disorders.
Chemical Sensors: The compound’s ability to undergo specific chemical reactions makes it useful in the design of chemical sensors for detecting various analytes.
作用機序
The mechanism of action of 1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1,4-Bis(4-methoxyphenyl)-2,3-diazabuta-1,3-diene: This compound shares the methoxyphenyl groups but has a different core structure, leading to different chemical properties and reactivity.
1,4-Dimethylbenzene: While simpler in structure, this compound also features aromatic substitution and can undergo similar types of reactions.
Uniqueness
1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene is unique due to its phenanthrene core, which imparts specific electronic and steric properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in the design of advanced materials and pharmaceuticals.
特性
CAS番号 |
93172-66-8 |
|---|---|
分子式 |
C40H30O2 |
分子量 |
542.7 g/mol |
IUPAC名 |
1,4-bis(4-methoxyphenyl)-2,3-diphenylphenanthrene |
InChI |
InChI=1S/C40H30O2/c1-41-32-22-17-30(18-23-32)36-35-26-21-27-11-9-10-16-34(27)40(35)39(31-19-24-33(42-2)25-20-31)38(29-14-7-4-8-15-29)37(36)28-12-5-3-6-13-28/h3-26H,1-2H3 |
InChIキー |
VBSXKZRGYMEJTH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(C(=C(C3=C2C=CC4=CC=CC=C43)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



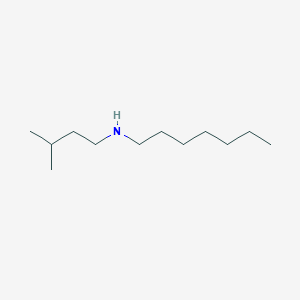
![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)

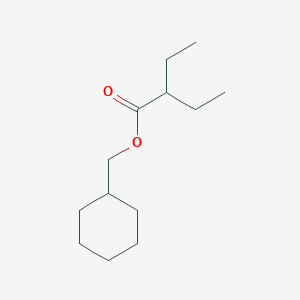
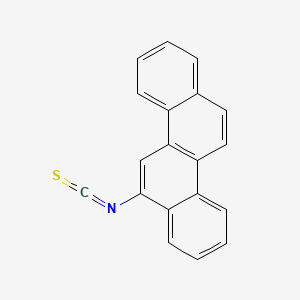
![N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14366386.png)
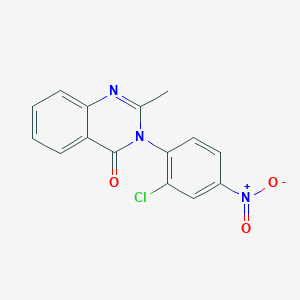
![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B14366394.png)
![2-[Imino(phenyl)acetyl]-N-propylbenzamide](/img/structure/B14366399.png)
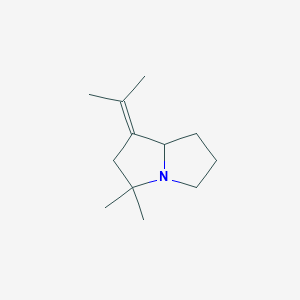
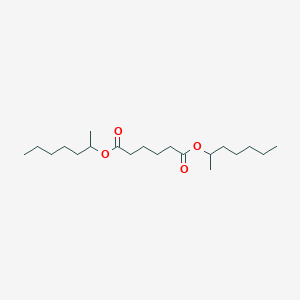
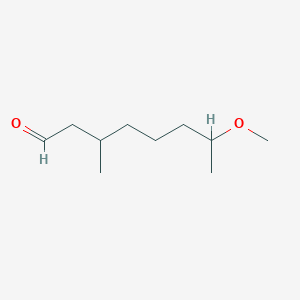
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol](/img/structure/B14366414.png)
